molecular formula C20H18ClNO6 B569300 3-epi-Ochratoxin A-d5 CAS No. 1177316-02-7

3-epi-Ochratoxin A-d5

Cat. No.: B569300
CAS No.: 1177316-02-7
M. Wt: 408.846
InChI Key: RWQKHEORZBHNRI-JYRICJBVSA-N
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Description

3-epi-Ochratoxin A-d5 is a deuterium-labeled derivative of 3-epi-Ochratoxin A. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . The deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, making it valuable for various analytical and experimental purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-epi-Ochratoxin A-d5 involves the deuterium labeling of 3-epi-Ochratoxin A. The process typically includes the following steps:

    Deuterium Exchange Reaction: The hydrogen atoms in 3-epi-Ochratoxin A are replaced with deuterium atoms using deuterated reagents under controlled conditions.

    Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and isotopic enrichment.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-epi-Ochratoxin A-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with altered functional groups .

Scientific Research Applications

3-epi-Ochratoxin A-d5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-epi-Ochratoxin A-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling can influence the compound’s binding affinity and metabolic stability. Key aspects include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 3-epi-Ochratoxin A-d5

This compound is unique due to its deuterium labeling, which provides enhanced stability and distinct pharmacokinetic properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise quantitation and metabolic profiling are essential .

Properties

CAS No.

1177316-02-7

Molecular Formula

C20H18ClNO6

Molecular Weight

408.846

IUPAC Name

(2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

InChI

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1/i2D,3D,4D,5D,6D

InChI Key

RWQKHEORZBHNRI-JYRICJBVSA-N

SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl

Synonyms

3S,14S-Ochratoxin A-d5;  N-[[(3S)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-phenylalanine-d5;  _x000B_

Origin of Product

United States

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